3-(Pyrazol-1-yl)-L-alanine: A Comprehensive Technical Analysis of its Structure, Properties, and Synthetic Routes for Advanced Drug Discovery
3-(Pyrazol-1-yl)-L-alanine: A Comprehensive Technical Analysis of its Structure, Properties, and Synthetic Routes for Advanced Drug Discovery
An In-depth Technical Guide:
Executive Summary
3-(Pyrazol-1-yl)-L-alanine is a non-proteinogenic amino acid that stands at the intersection of natural product chemistry and modern medicinal chemistry. First isolated from watermelon seeds, its unique structure combines the chiral scaffold of L-alanine with the versatile pyrazole moiety, a recognized "privileged scaffold" in drug discovery.[1][2][3] This guide provides an in-depth technical examination of its chemical and structural properties, spectroscopic profile, synthesis methodologies, and biological significance. We will explore both chemical and enzymatic synthetic routes, offering detailed protocols and the scientific rationale behind them. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block for novel therapeutics.
Introduction: The Strategic Value of a Unique Amino Acid
The quest for novel therapeutic agents frequently leads to the exploration of non-canonical building blocks that can confer unique properties to drug candidates. 3-(Pyrazol-1-yl)-L-alanine, a naturally occurring L-alanine derivative, is one such molecule.[4] Its significance stems from the pyrazole ring system, a five-membered heterocycle that is a cornerstone in numerous FDA-approved drugs.[5] The pyrazole scaffold is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][6][7][8] By incorporating this potent pharmacophore into an amino acid framework, 3-(Pyrazol-1-yl)-L-alanine offers a chiral, versatile starting point for peptide and small molecule synthesis, enabling the exploration of new chemical space with high therapeutic potential.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and physical characteristics. 3-(Pyrazol-1-yl)-L-alanine is structurally defined as an L-alanine molecule where a pyrazole ring is attached to the β-carbon via one of its nitrogen atoms.
Chemical Structure
Caption: Figure 1: Structure of (2S)-2-amino-3-pyrazol-1-ylpropanoic acid.
Physicochemical Data Summary
Quantitative data is essential for experimental design, including solubility tests, reaction stoichiometry, and analytical method development. The key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-pyrazol-1-ylpropanoic acid | [4][9] |
| Synonyms | β-Pyrazol-1-ylalanine, L-3-Pyrazol-1-yl-alanine | [4][10][11] |
| CAS Number | 2734-48-7 | [9][10][11] |
| Molecular Formula | C₆H₉N₃O₂ | [4][10] |
| Molecular Weight | 155.15 g/mol | [4][10] |
| Appearance | White to Off-White/Yellow Solid | [11] |
| Melting Point | 243-244 °C (decomposes) | [11] |
| Solubility | Slightly soluble in water (requires heating/sonication) | [11] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [11] |
| InChIKey | PIGOPELHGLPKLL-YFKPBYRVSA-N | [4] |
| SMILES | C1=CN(N=C1)CN | [4][9] |
Spectroscopic and Spectrometric Characterization
Unambiguous identification and purity assessment are critical for regulatory approval and reproducible research. The following section details the expected analytical signatures for 3-(Pyrazol-1-yl)-L-alanine.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, confirming the compound's identity and structure.
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Expertise & Rationale: Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this amino acid. In positive ion mode ([M+H]⁺), the primary amine readily accepts a proton. In negative ion mode ([M-H]⁻), the carboxylic acid easily loses a proton. The fragmentation pattern is predictable and confirmatory.
| Ion Mode | Precursor Ion (m/z) | Key Fragments (m/z) | Interpretation |
| ESI Positive | 156.07 | 110.03, 67.02 | Loss of formic acid (HCOOH) or CO₂ and H₂ |
| ESI Negative | 154.06 | 110.03, 67.02 | Loss of carbon dioxide (CO₂) from the carboxylate |
Data interpreted from LC-MS information available on PubChem.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: The electron-withdrawing nature of the pyrazole ring will deshield the adjacent β-protons (Hβ) and the β-carbon (Cβ), shifting them downfield compared to standard alanine. The protons on the pyrazole ring will appear in the aromatic region with characteristic coupling constants.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| α-CH | ~3.9 - 4.2 | ~53 - 56 | Standard α-proton of an amino acid, slightly deshielded. |
| β-CH₂ | ~4.4 - 4.7 | ~48 - 51 | Deshielded by the adjacent N1 of the pyrazole ring. |
| Pyrazole H3 | ~7.5 - 7.7 | ~138 - 141 | Adjacent to two nitrogen atoms. |
| Pyrazole H4 | ~6.3 - 6.5 | ~106 - 109 | Shielded by two adjacent carbons. |
| Pyrazole H5 | ~7.8 - 8.0 | ~130 - 133 | Adjacent to the point of attachment. |
| Carbonyl C=O | - | ~174 - 177 | Typical carboxylic acid carbon chemical shift. |
Synthesis Methodologies
The practical application of 3-(Pyrazol-1-yl)-L-alanine hinges on its efficient and stereochemically controlled synthesis. Both chemical and enzymatic routes have been developed, each with distinct advantages.
Chemical Synthesis via Serine β-Lactone Intermediate
This elegant method, documented in Organic Syntheses, provides excellent stereochemical control by starting from a chiral precursor, N-(benzyloxycarbonyl)-L-serine.[12]
-
Expertise & Rationale: The core of this strategy is the conversion of L-serine into a strained β-lactone. This transforms the normally unreactive hydroxyl group into a potent electrophilic site. The subsequent ring-opening reaction with pyrazole as a nucleophile proceeds with high fidelity, ensuring the L-configuration is retained. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine, preventing self-reaction and being easily removable under standard hydrogenolysis conditions.
Caption: Figure 2: Key steps in the stereospecific synthesis from L-serine.
Experimental Protocol: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine[12]
-
Apparatus Setup: A 500-mL, single-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, and an argon inlet to ensure an inert atmosphere.
-
Reactant Charging: The flask is charged with N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL).
-
Nucleophile Addition: The cloudy mixture is stirred, and solid pyrazole (4.9 g, 72 mmol) is added in one portion.
-
Reaction Conditions: The septum is replaced with a reflux condenser under argon, and the mixture is heated in an oil bath at 52–54°C for 24 hours.
-
Workup and Isolation: The solvent is removed via rotary evaporation, yielding a white solid. This crude product is dissolved in 1 M sodium hydroxide (150 mL) and washed with ethyl acetate (2 x 100 mL) to remove unreacted starting materials.
-
Acidification and Precipitation: The aqueous layer is cooled to 0-4°C, and concentrated hydrochloric acid is added to adjust the pH to 1, causing the product to precipitate.
-
Purification: The precipitate is filtered, washed with water, and dried. Recrystallization from ethyl acetate yields the pure N-protected product.
-
Deprotection (Standard Procedure): The N-Cbz protected product is dissolved in methanol and subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final title compound.
Enzymatic Synthesis
For applications demanding high purity and adherence to green chemistry principles, enzymatic synthesis is a superior alternative.
-
Expertise & Rationale: Biocatalysis offers unparalleled stereoselectivity under mild, aqueous conditions. The enzyme β-(pyrazol-1-yl)-L-alanine synthase has been identified and utilized to produce the chiral amino acid directly from O-acetyl-L-serine and pyrazole.[12] This approach avoids the use of protecting groups and harsh reagents, simplifying purification and reducing environmental impact. While isolating the enzyme can be resource-intensive, the use of whole-cell biocatalysts or immobilized enzymes can make this a scalable and cost-effective industrial process.
Biological Significance and Therapeutic Potential
The true value of 3-(Pyrazol-1-yl)-L-alanine is realized in its application as a molecular scaffold in drug discovery.
A Privileged Scaffold in a Chiral Package
The pyrazole ring is a well-established pharmacophore found in drugs targeting a vast array of diseases.[1][2][3][5][7] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal component for interacting with biological targets like kinases and enzymes.[5][6] By presenting this scaffold on a chiral amino acid, 3-(Pyrazol-1-yl)-L-alanine allows for its precise, stereochemically defined incorporation into larger molecules. This is critical, as the three-dimensional arrangement of atoms is paramount for specific and potent biological activity.
Caption: Figure 3: A versatile building block for diverse therapeutic areas.
Metabolic Profile
An important consideration in drug development is the metabolic fate of a compound. Studies in mice have shown that dietary 3-(pyrazol-1-yl)-L-alanine is metabolically inert.[13] The amino acid is largely excreted unchanged in the urine, indicating that it is not readily catabolized to free pyrazole, a compound known to affect liver enzymes.[13] This metabolic stability is a highly desirable trait, suggesting that therapeutics derived from this scaffold may have a more predictable pharmacokinetic profile and reduced potential for off-target effects related to pyrazole release.
Conclusion
3-(Pyrazol-1-yl)-L-alanine is a uniquely valuable molecule for chemical and biological research. Its identity as a naturally occurring, non-proteinogenic amino acid combined with the proven therapeutic relevance of its pyrazole moiety makes it a high-potential building block. With well-defined chemical properties, established stereospecific synthetic routes, and a favorable metabolic profile, it offers a reliable and strategic starting point for the design and synthesis of next-generation therapeutics. This guide has provided the core technical knowledge needed to empower researchers to confidently integrate this compound into their drug discovery and development pipelines.
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